JHU395 was synthesized by researchers at Johns Hopkins University and is classified as an antitumor agent due to its mechanism of action that targets metabolic pathways crucial for cancer cell proliferation. Its primary classification falls under metabolic inhibitors with a specific focus on glutamine metabolism .
The synthesis of JHU395 involves several key steps:
The synthesis process has been detailed in various studies, indicating that it significantly improves the compound's ability to penetrate cellular membranes compared to its parent compound .
JHU395 participates in several chemical reactions, primarily as a glutamine antagonist:
These reactions are crucial for understanding its metabolic fate and interactions within biological systems .
The mechanism of action of JHU395 involves the inhibition of glutamine metabolism in tumor cells. Upon administration, it circulates inertly in plasma until it reaches target tissues where it is bioactivated. This activation leads to the inhibition of enzymes involved in glutamine utilization, which is essential for tumor cell growth and survival, particularly in cancers with high c-MYC expression .
JHU395 has significant potential applications across various fields:
Glutamine serves as a critical nitrogen and carbon source for proliferating cancer cells, fueling biosynthetic pathways essential for tumor growth. It supports:
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) and MYC-amplified medulloblastomas exhibit extreme "glutamine addiction." In MPNST models, glutamine deprivation reduces cell viability by disrupting purine synthesis, while MYC-driven tumors upregulate glutaminolysis to support rapid proliferation [2] [6] [8]. Global metabolomics in JHU395-treated MPNST xenografts confirmed profound depletion of glutamine-derived metabolites, validating glutamine antagonism as a therapeutic vulnerability [2] [4].
Table 1: Glutamine-Dependent Biosynthetic Pathways in Cancer
Pathway | Key Products | Functional Impact |
---|---|---|
Nucleotide synthesis | Purines, pyrimidines | DNA/RNA synthesis for cell proliferation |
TCA cycle recharge | α-KG, malate, NADPH | ATP generation, redox balance |
Amino acid synthesis | Glutamate, aspartate | Protein translation, metabolic intermediates |
Lipid biosynthesis | Fatty acid precursors | Membrane biogenesis |
The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) demonstrated broad antitumor activity but failed clinically due to:
Early sarcoma trials reported severe mucositis and myelosuppression, halting DON’s development despite evidence of tumor response [2] [4]. The absence of tumor-targeted delivery restricted its therapeutic index.
Table 2: Pharmacokinetic Limitations of DON vs. JHU395
Property | DON | JHU395 | Advantage |
---|---|---|---|
Plasma stability | Low (rapid hydrolysis) | High (83–88% intact at 1h) | Sustained prodrug circulation |
logP (lipophilicity) | −2.5 (hydrophilic) | 2.75 (lipophilic) | Enhanced membrane permeation |
Tumor-to-plasma ratio | <0.2 | >2.0 | Selective tumor accumulation |
Brain penetration | Low (B:P ~0.15) | High (B:P ~1.38) | 10-fold improvement [6] |
JHU395 (isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate) is a rationally designed prodrug of DON engineered to overcome clinical limitations. Its structure features two key modifications:
The prodrug leverages differential tissue metabolism for targeted activation:
In murine MPNST flank models, oral JHU395 (1.2 mg/kg loading, 0.5 mg/kg maintenance) delivered therapeutic DON levels to tumors, suppressing growth by >50% without weight loss or GI lesions [2] [4]. Similarly, in orthotopic medulloblastoma models, JHU395 crossed the blood-brain barrier, achieving micromolar DON concentrations in brain tissue and extending survival by 73% (26 to 45 days; p<0.001) [6] [8].
Table 3: Antitumor Efficacy of JHU395 in Preclinical Models
Cancer Model | Key Findings | Mechanistic Insight |
---|---|---|
MPNST (flank xenograft) | 50–60% tumor growth inhibition; no observed toxicity | Purine synthesis blockade [1] [4] |
MYC-medulloblastoma (orthotopic) | Median survival ↑ 73%; tumor DON >5 µM | MYC-driven glutamine dependency [6] [8] |
Lymphoma models | Tumor AUC0→t 11× > GI tract | Selective lymphoid tissue delivery [4] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0